molecular formula C13H16BBrO3 B3238764 4-Bromo-3-formylphenylboronic acid pinacol ester CAS No. 1417200-36-2

4-Bromo-3-formylphenylboronic acid pinacol ester

Cat. No.: B3238764
CAS No.: 1417200-36-2
M. Wt: 310.98 g/mol
InChI Key: GHLAMZGDVNZKEY-UHFFFAOYSA-N
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Description

4-Bromo-3-formylphenylboronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is known for its stability and versatility, making it a valuable reagent in the formation of carbon-carbon bonds.

Mechanism of Action

Target of Action

Boronic acids and their derivatives, such as this compound, are often used in the suzuki-miyaura cross-coupling reactions . In these reactions, the targets are typically carbon atoms in organic compounds where new carbon-carbon bonds can be formed .

Mode of Action

The compound, also known as “2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde”, likely interacts with its targets through a process known as transmetalation, a key step in Suzuki-Miyaura coupling . In this process, the boron atom in the boronic ester forms a bond with a carbon atom in another organic compound, facilitated by a palladium catalyst .

Biochemical Pathways

The suzuki-miyaura coupling in which this compound is involved is a fundamental reaction in organic chemistry and is used to construct carbon-carbon bonds . This reaction can be part of larger biochemical pathways in synthetic organic chemistry and medicinal chemistry.

Result of Action

The primary result of the action of “4-Bromo-3-formylphenylboronic acid pinacol ester” is the formation of new carbon-carbon bonds through the Suzuki-Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds, which can have various molecular and cellular effects depending on their structure and properties.

Action Environment

The efficacy and stability of this compound, like many chemical reactions, can be influenced by various environmental factors such as temperature, pH, and the presence of a suitable catalyst . For instance, the Suzuki-Miyaura coupling reactions typically require a palladium catalyst .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-3-formylphenylboronic acid pinacol ester can be synthesized through several methods. One common approach involves the reaction of 4-bromo-3-formylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction typically occurs under mild conditions, often at room temperature, and yields the desired ester with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions using automated systems to ensure consistency and efficiency. The process includes the purification of the final product through recrystallization or chromatography to achieve the required purity levels for commercial use .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-formylphenylboronic acid pinacol ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

    Acids and Bases: For hydrolysis reactions

Major Products Formed

Scientific Research Applications

4-Bromo-3-formylphenylboronic acid pinacol ester is utilized in various scientific research fields:

Properties

IUPAC Name

2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BBrO3/c1-12(2)13(3,4)18-14(17-12)10-5-6-11(15)9(7-10)8-16/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHLAMZGDVNZKEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BBrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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